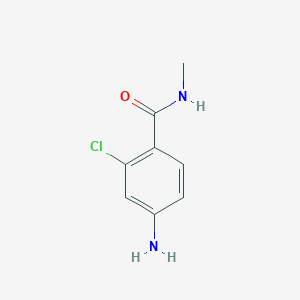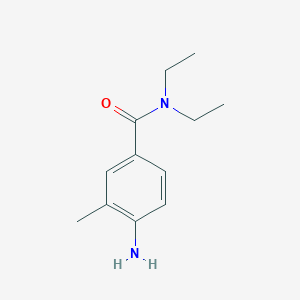
(3-アミノフェニル)(4-メチル-1-ピペリジニル)メタノン
説明
科学的研究の応用
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in cellular signaling pathways . Additionally, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of specific signaling pathways and improvement of disease symptoms . At high doses, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is crucial for predicting its pharmacokinetic properties and potential drug interactions .
Transport and Distribution
The transport and distribution of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone within these compartments can influence its interactions with biomolecules and its overall cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 4-methylpiperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
作用機序
The mechanism of action of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(3-Aminophenyl)(4-methyl-1-piperidinyl)ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
特性
IUPAC Name |
(3-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHVSLHODTKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588348 | |
| Record name | (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915908-51-9 | |
| Record name | (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)



